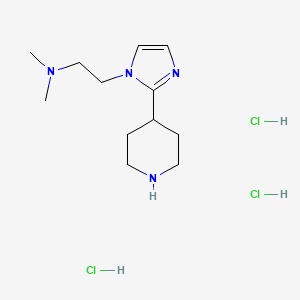
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure and functional groups in the compound are also described.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the various chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds involving boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been thoroughly investigated. These compounds are synthesized through a multi-step substitution reaction, with their structures confirmed by various spectroscopic methods and X-ray diffraction. Such compounds are crucial for understanding the fundamental aspects of chemical synthesis involving the boronic ester group, which is structurally similar to the compound . The molecular structures, electrostatic potential, and frontier molecular orbitals of these compounds have been analyzed using density functional theory (DFT), providing insights into their physicochemical properties (Huang et al., 2021).
Material Science Applications
In material science, the boronic ester functionality of compounds similar to "2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" has been explored for various applications. For instance, boron-based anion acceptors (AAs) with boronic ester groups have been studied for their potential in organic liquid electrolyte-based fluoride shuttle batteries. These studies show how the electronic structure of boron-based compounds, influenced by the boronic ester group, can significantly impact their chemical reactivity and potential applications in energy storage technologies (Kucuk & Abe, 2020).
Advancements in Organic Synthesis
Further research into the synthetic applications of compounds containing the boronic ester group has led to advancements in organic synthesis, such as the development of new methodologies for the Suzuki-Miyaura coupling reaction. These methodologies have been applied to synthesize various structurally complex and functionally diverse organic compounds, demonstrating the versatility and utility of the boronic ester group in facilitating cross-coupling reactions (Takagi & Yamakawa, 2013).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.
Zukünftige Richtungen
This involves a speculative discussion on the potential future applications or studies that could be conducted based on the known properties and activities of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-16-9(7-8)17-10(14)15/h5-7,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWPWMNBMONCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



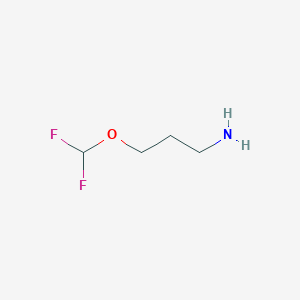
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)

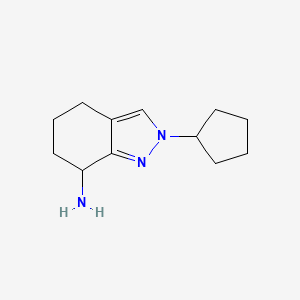
![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)
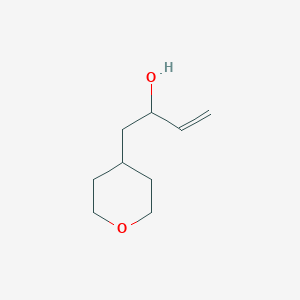
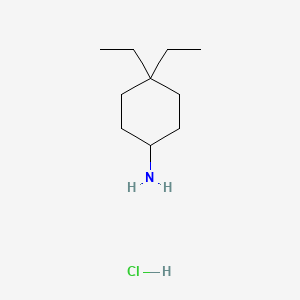
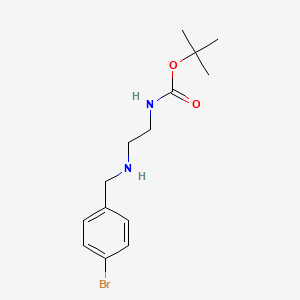
![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)
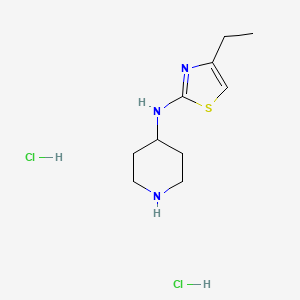
![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)
